molecular formula C7H3F4I B1333799 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene CAS No. 239135-53-6

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Cat. No.: B1333799
CAS No.: 239135-53-6
M. Wt: 290 g/mol
InChI Key: AXHWCGXNDYZNFA-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H3F4I It is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzene ring

Safety and Hazards

This compound is associated with several hazards. It has been classified under GHS07 and carries the signal word ‘Warning’. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Target of Action

It is often used as a building block in organic synthesis , suggesting that its targets could be diverse depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene is largely dependent on the specific reactions it is used in. As a building block in organic synthesis, it can participate in various reactions, including nucleophilic substitution and transition metal-mediated C-C and C-N cross-coupling reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place, sealed in dry, at room temperature to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the iodination of 2-fluoro-1-(trifluoromethyl)benzene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .

Properties

IUPAC Name

2-fluoro-4-iodo-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4I/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHWCGXNDYZNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372002
Record name 2-fluoro-4-iodo-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239135-53-6
Record name 2-fluoro-4-iodo-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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